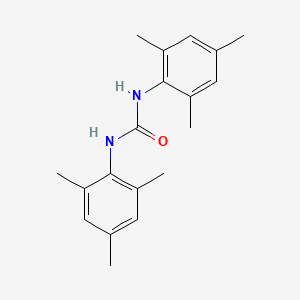

1,3-Di-(2,4,6-trimethylphenyl)urea

説明

特性

CAS番号 |

6095-81-4 |

|---|---|

分子式 |

C19H24N2O |

分子量 |

296.4 g/mol |

IUPAC名 |

1,3-bis(2,4,6-trimethylphenyl)urea |

InChI |

InChI=1S/C19H24N2O/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22) |

InChIキー |

PKEYCOSNQNZVFO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2C)C)C)C |

製品の起源 |

United States |

科学的研究の応用

Agricultural Applications

Urease Inhibition

One of the prominent applications of 1,3-Di-(2,4,6-trimethylphenyl)urea is as a urease inhibitor. Urease inhibitors are crucial in mitigating nitrogen losses in agricultural practices. The compound has been shown to effectively reduce urease activity in soil, which in turn decreases ammonia emissions from urea fertilizers. Studies indicate that the application of urease inhibitors can lead to improved nitrogen use efficiency and enhanced crop yields.

- Case Study: A field study demonstrated that the application of 1,3-Di-(2,4,6-trimethylphenyl)urea significantly reduced ammonia volatilization by up to 62% compared to untreated urea applications. This reduction was linked to increased nitrogen accumulation in maize at the flowering stage, ultimately leading to higher crop yields .

Materials Science

Polymer Chemistry

In materials science, 1,3-Di-(2,4,6-trimethylphenyl)urea serves as a building block for synthesizing various polymeric materials. Its unique structural properties allow it to act as a cross-linking agent in the production of thermosetting resins and coatings.

- Data Table: Properties of Polymers Derived from 1,3-Di-(2,4,6-trimethylphenyl)urea

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

These properties highlight the potential of this compound in developing high-performance materials suitable for various industrial applications.

Medicinal Chemistry

Therapeutic Potential

Research into the medicinal applications of 1,3-Di-(2,4,6-trimethylphenyl)urea has revealed promising results regarding its biological activities. The compound exhibits potential antimicrobial and anticancer properties.

- Case Study: A recent study investigated the cytotoxic effects of 1,3-Di-(2,4,6-trimethylphenyl)urea on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Environmental Applications

Pollution Mitigation

The use of urease inhibitors like 1,3-Di-(2,4,6-trimethylphenyl)urea also extends to environmental applications where they help reduce nitrogen pollution from agricultural runoff. By decreasing ammonia emissions from fertilizers, these compounds contribute to lower levels of nitrogen oxides in the atmosphere.

- Data Table: Impact on Ammonia Emissions

| Treatment Type | Ammonia Emission Reduction (%) |

|---|---|

| Untreated Urea | 39% |

| Urea + Inhibitor | 62% |

This data underscores the environmental benefits associated with using urease inhibitors in agriculture.

類似化合物との比較

Comparison with Similar Compounds

Structural Analysis Using Crystallographic Tools

- SHELX and OLEX2 : The SHELX suite (e.g., SHELXL for refinement) and OLEX2 are critical for resolving crystal structures of sterically hindered molecules like substituted ureas . For example:

Electrochemical Behavior of Bulky Aromatic Systems

- investigates the electrochemical reduction of a mesityl-substituted quinolinylidene amine. Solvent and electrolyte: Electrochemical studies in polar aprotic solvents (e.g., DMF with tetrabutylammonium bromide) are standard for such systems .

Comparative Properties of Substituted Ureas

The table below extrapolates properties of 1,3-Di-(2,4,6-trimethylphenyl)urea based on analogous compounds:

Q & A

Q. How is 1,3-Di-(2,4,6-trimethylphenyl)urea utilized in materials science, such as polymer networks or sensors?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。